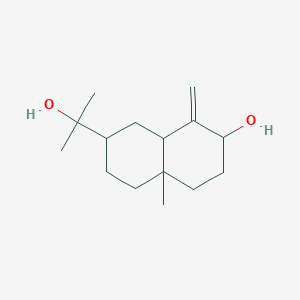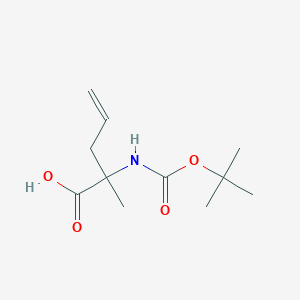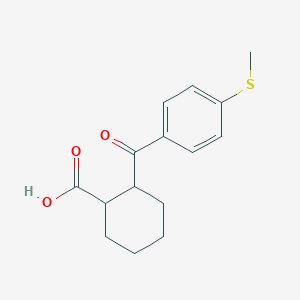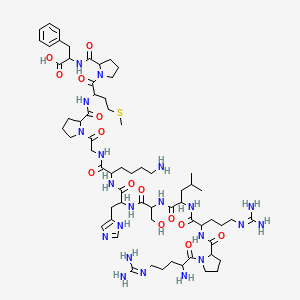![molecular formula C4H10N6O2 B12323536 1H,5H-Bis[1,2,5]oxadiazolo[3,4-b](/img/structure/B12323536.png)
1H,5H-Bis[1,2,5]oxadiazolo[3,4-b
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,5H-Bis[1,2,5]oxadiazolo[3,4-b] is a heterocyclic compound that features a unique structure composed of two oxadiazole rings fused with a pyrazine ring. This compound is known for its high energy and stability, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H,5H-Bis[1,2,5]oxadiazolo[3,4-b] typically involves the reaction of 3,4-diaminofurazan with oxalic acid through an amide condensation reaction. This one-step process is carried out under reflux conditions in an acidic medium . The reaction yields a white solid product with high purity and yield.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-capacity reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1H,5H-Bis[1,2,5]oxadiazolo[3,4-b] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, amine derivatives, and higher oxides .
Applications De Recherche Scientifique
1H,5H-Bis[1,2,5]oxadiazolo[3,4-b] has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H,5H-Bis[1,2,5]oxadiazolo[3,4-b] involves its interaction with molecular targets and pathways within biological systems. The compound’s high energy and stability allow it to interact with various enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation and microbial growth .
Comparaison Avec Des Composés Similaires
1H,5H-Bis[1,2,5]oxadiazolo[3,4-b] is unique due to its dual oxadiazole rings and pyrazine core. Similar compounds include:
4H,8H-Bis[1,2,5]oxadiazolo[3,4-b3’,4’-e]pyrazine: This compound shares a similar structure but differs in its substitution pattern and reactivity.
1,2,5-Oxadiazole Derivatives: These compounds have a single oxadiazole ring and exhibit different chemical and physical properties.
Pyrazine Derivatives: Compounds with a pyrazine core but different substituents and functional groups.
The uniqueness of this compound] lies in its combination of high energy, stability, and versatility in chemical reactions, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C4H10N6O2 |
|---|---|
Poids moléculaire |
174.16 g/mol |
Nom IUPAC |
5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodecane |
InChI |
InChI=1S/C4H10N6O2/c5-1-2(8-11-7-1)6-4-3(5)9-12-10-4/h1-10H |
Clé InChI |
YRGDGRBKBPNYLO-UHFFFAOYSA-N |
SMILES canonique |
C12C(NC3C(N1)NON3)NON2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[6-[4,5-dihydroxy-2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12323500.png)



![2-[6-[2-carboxy-6-[4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12323527.png)
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione](/img/structure/B12323540.png)
![13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12323545.png)
![16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene](/img/structure/B12323554.png)
